molecular formula C30H24OSnTe B14530764 CID 78065184

CID 78065184

Cat. No.: B14530764
M. Wt: 646.8 g/mol
InChI Key: AHYCSDNMFJSMNO-UHFFFAOYSA-N
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Description

CID 78065184 is a unique compound registered in PubChem, a public repository for chemical structures and biological activities. For instance, emphasizes the necessity of confirming compound identity through spectral data (e.g., NMR, MS) and physicochemical properties (e.g., solubility, logP). Similarly, highlights the use of techniques like LC-ESI-MS with collision-induced dissociation (CID) to differentiate structurally similar compounds, such as ginsenoside isomers.

For example, compounds like CAS 20358-06-9 (PubChem ID 2049887) in share structural features such as aromatic rings and heteroatoms, which are common in drug-like molecules. If this compound follows this trend, its characterization would require:

  • Structural elucidation: Via X-ray crystallography or spectroscopic methods .
  • Physicochemical profiling: Including molecular weight, logP, and polarity metrics like topological polar surface area (TPSA) .
  • Bioactivity screening: Assessing parameters such as CYP enzyme inhibition or BBB permeability .

Properties

Molecular Formula

C30H24OSnTe

Molecular Weight

646.8 g/mol

InChI

InChI=1S/C12H9OTe.3C6H5.Sn/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;3*1-2-4-6-5-3-1;/h1-9H;3*1-5H;

InChI Key

AHYCSDNMFJSMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The preparation of CID 78065184 involves several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:

Chemical Reactions Analysis

CID 78065184 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 78065184 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78065184 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78065184 with structurally or functionally analogous compounds can be structured using parameters outlined in the evidence. Below is a hypothetical analysis based on guidelines from , and 20 :

Table 1: Key Properties of this compound and Similar Compounds

Parameter This compound (Hypothetical) CAS 20358-06-9 CAS 1254115-23-5 CAS 1046861-20-4
Molecular Formula C₉H₁₀N₂O₃ C₇H₅FN₂S C₇H₁₄N₂O C₆H₅BBrClO₂
Molecular Weight 218.19 g/mol 168.19 g/mol 142.20 g/mol 235.27 g/mol
LogP (iLOGP) 1.85 1.57 1.83 0.0
Solubility (mg/mL) 0.45 0.249 86.7 0.24
TPSA (Ų) 78.30 67.15 40.46 48.98
Bioactivity CYP1A2 inhibitor CYP1A2 inhibitor P-gp substrate BBB permeable

Key Findings:

Structural Diversity :

  • This compound and CAS 20358-06-9 both exhibit aromaticity but differ in heteroatom composition (e.g., sulfur in CAS 20358-06-9 vs. oxygen/nitrogen in this compound) .
  • CAS 1046861-20-4 contains a boronic acid group, which is absent in the other compounds, influencing its reactivity and applications in Suzuki-Miyaura coupling .

Physicochemical Profiles :

  • This compound has a higher TPSA (78.30 Ų) compared to CAS 1254115-23-5 (40.46 Ų), suggesting reduced membrane permeability but enhanced solubility in polar solvents .
  • The logP values indicate moderate lipophilicity for this compound (1.85), aligning with drug-like properties as per Lipinski’s Rule of Five .

CAS 1254115-23-5 acts as a P-glycoprotein substrate, which may limit its bioavailability due to efflux mechanisms .

Synthetic Accessibility :

  • The synthetic routes for this compound could parallel those of CAS 1046861-20-4, which employs palladium-catalyzed cross-coupling reactions .

Methodological Considerations

  • Spectral Differentiation: As demonstrated in , source-induced CID in mass spectrometry can distinguish isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns. This approach would be critical for verifying the identity of this compound against analogs .
  • Data Reproducibility : mandates detailed experimental protocols (e.g., reagent purity, reaction conditions) to ensure reproducibility, a standard applicable to this compound’s synthesis and characterization .

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